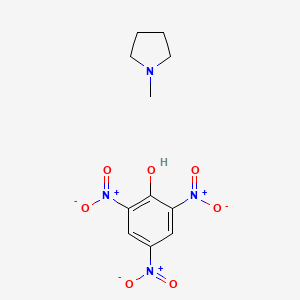
1-methylpyrrolidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methylpyrrolidine can be synthesized through the reaction of pyrrolidine with methyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with methyl iodide.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces three nitro groups onto the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of 1-methylpyrrolidine involves the continuous flow process where pyrrolidine and methyl iodide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the desired product.
For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol in large reactors. The reaction mixture is then neutralized and purified to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrolidone.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form 2,4,6-triaminophenol.
Substitution: It can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other electrophiles.
Common Reagents and Conditions
Oxidation of 1-methylpyrrolidine: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction of 2,4,6-trinitrophenol: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Oxidation of 1-methylpyrrolidine: N-methylpyrrolidone.
Reduction of 2,4,6-trinitrophenol: 2,4,6-triaminophenol.
Scientific Research Applications
1-methylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the interactions of nitroaromatic compounds with biological molecules.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components. The pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trinitrotoluene (TNT): Similar to 2,4,6-trinitrophenol, TNT is a nitroaromatic compound used as an explosive.
N-methylpyrrolidone (NMP): Similar to 1-methylpyrrolidine, NMP is a nitrogen-containing heterocycle used as a solvent in various industrial applications.
Uniqueness
1-methylpyrrolidine;2,4,6-trinitrophenol is unique due to the combination of the pyrrolidine ring and the nitroaromatic structure. This combination imparts distinct chemical properties and potential applications that are not observed in the individual components. The presence of both nitrogen and nitro groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
6012-25-5 |
|---|---|
Molecular Formula |
C11H14N4O7 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
1-methylpyrrolidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-4-2-3-5-6/h1-2,10H;2-5H2,1H3 |
InChI Key |
QKYCSLGYNGJCFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
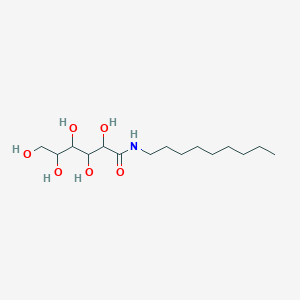
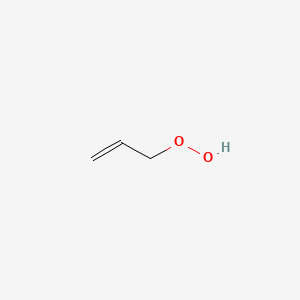
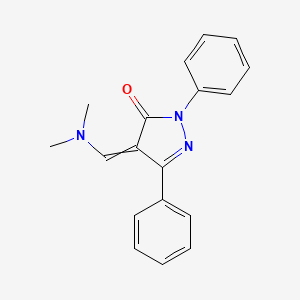
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
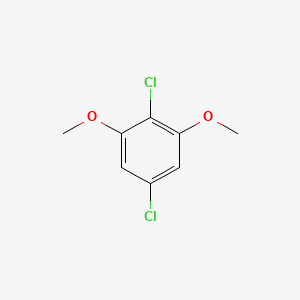
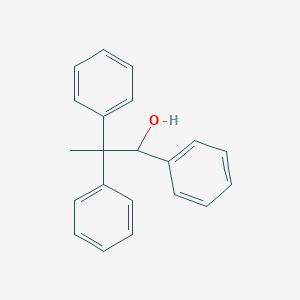
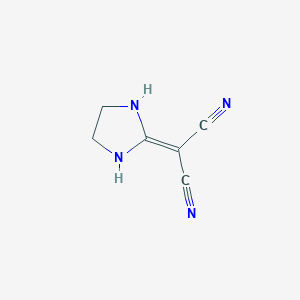

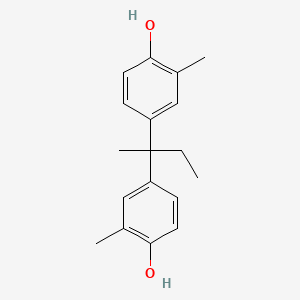
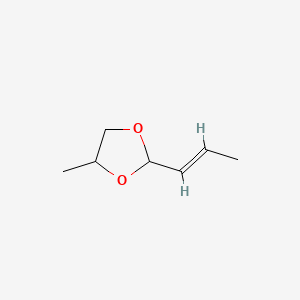

![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)

